

Application Notes and Protocols for the Mass Spectrometry Analysis of Oxocrebanine

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Compound of Interest

Compound Name: Oxocrebanine

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Introduction

Oxocrebanine is an aporphine alkaloid that has been identified in various plant species and is of interest to the scientific community for its potential biological activities.^{[1][2]} Mass spectrometry (MS) is a powerful analytical technique for the identification, characterization, and quantification of such natural products.^[3] This document provides detailed application notes and protocols for the analysis of **Oxocrebanine** using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established principles for the analysis of aporphine alkaloids.^{[4][5][6][7]}

Quantitative Data Summary

Since specific quantitative experimental data for **Oxocrebanine** is not readily available in the public domain, the following table is presented as a template for summarizing such data once acquired. This structure allows for clear comparison of key mass spectrometry parameters.

Parameter	Value	Reference/Notes
Compound	Oxocrebanine	
Molecular Formula	C ₁₉ H ₁₃ NO ₅	[8]
Molecular Weight	335.31 g/mol	[8]
Precursor Ion [M+H] ⁺	m/z 336.0812	Theoretical
Key Fragment Ions (MS/MS)	m/z 308, 293, 277, 265, 249	Proposed based on fragmentation patterns of similar alkaloids[4][9][10]
Limit of Detection (LOD)	To be determined	
Limit of Quantification (LOQ)	To be determined	
Linear Dynamic Range	To be determined	
Retention Time (RT)	To be determined	Dependent on LC conditions

Experimental Protocols

The following protocols provide a detailed methodology for the sample preparation and LC-MS/MS analysis of **Oxocrebanine**.

Sample Preparation Protocol

Proper sample preparation is critical to obtain high-quality mass spectrometry data.[6] The following is a general protocol for the extraction and preparation of **Oxocrebanine** from a plant matrix for MS analysis.

Materials:

- Plant material (e.g., dried and powdered leaves or bark)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)

- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- 0.22 μm syringe filters
- 2 mL LC-MS vials

Procedure:

- Extraction:
 - Accurately weigh approximately 1 g of the powdered plant material.
 - Add 10 mL of methanol and sonicate for 30 minutes.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Carefully collect the supernatant.
 - Repeat the extraction process twice more on the pellet and combine all supernatants.
- Concentration:
 - Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator.
- Reconstitution and Filtration:
 - Reconstitute the dried extract in 1 mL of a methanol/water (1:1, v/v) solution.
 - Vortex the solution for 1 minute to ensure complete dissolution.
 - Filter the solution through a 0.22 μm syringe filter into a clean 2 mL LC-MS vial.
- Dilution:
 - For initial analysis, a dilution of 1:10 or 1:100 with the mobile phase starting condition is recommended to avoid detector saturation.

Liquid Chromatography (LC) Protocol

This protocol outlines the conditions for the chromatographic separation of **Oxocrebanine** prior to mass spectrometric analysis.^[7]^[11]

Parameter	Recommended Condition
LC System	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm) ^[12]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

Mass Spectrometry (MS) Protocol

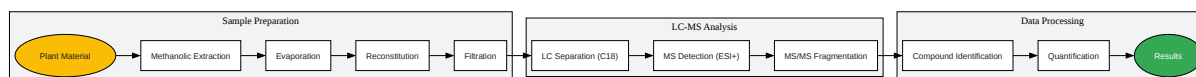
This protocol details the mass spectrometry parameters for the detection and fragmentation of **Oxocrebanine**.

Parameter	Recommended Condition
Mass Spectrometer	Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI)
Polarity	Positive
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr (Nitrogen)
Scan Range (Full Scan)	m/z 100-1000
MS/MS Acquisition	Data-Dependent Acquisition (DDA) or Targeted MS/MS
Collision Energy	Ramped collision energy (e.g., 15-40 eV) to observe multiple fragment ions

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS analysis of **Oxocrebanine**.

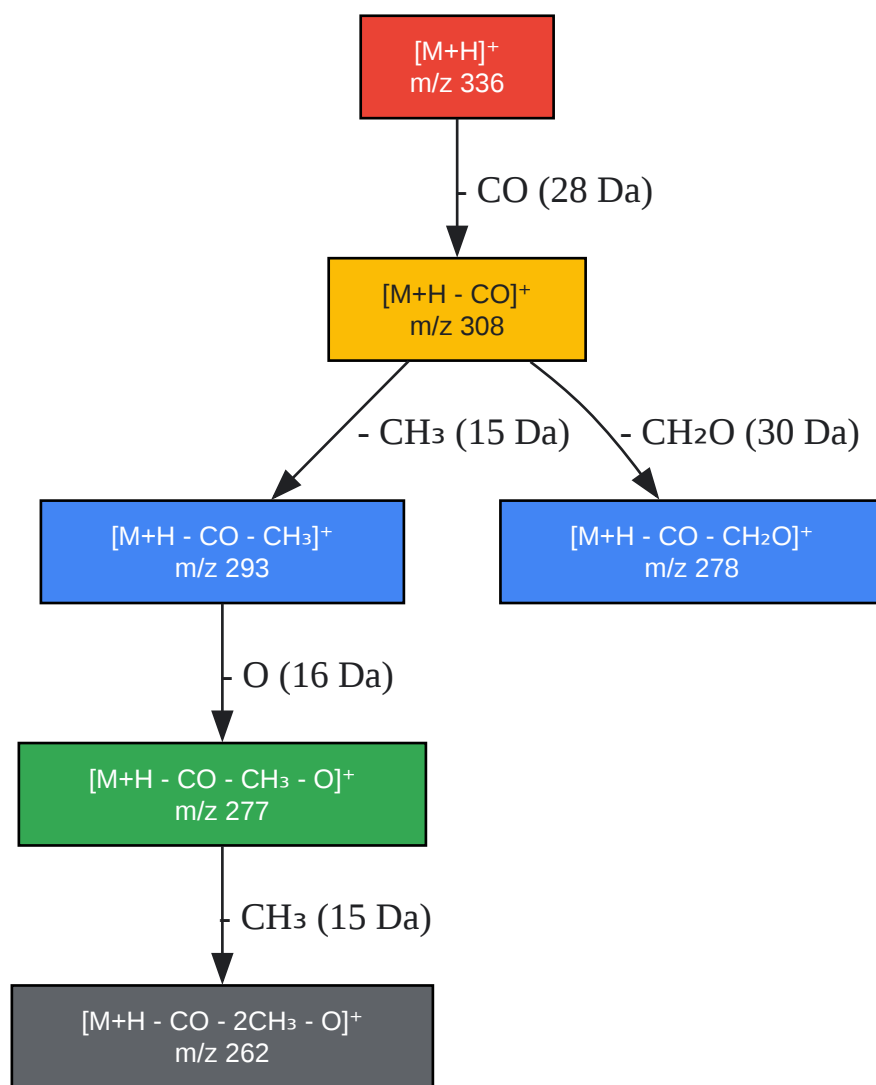


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Figure 1. Experimental workflow for **Oxocrebanine** analysis.

Proposed Fragmentation Pathway of Oxocrebanine

Based on the known fragmentation patterns of aporphine alkaloids, a proposed fragmentation pathway for **Oxocrebanine** ($[M+H]^+$) is presented below. Aporphine alkaloids typically undergo characteristic losses of small molecules such as CO, CH₃, and CH₂O from their core structure. [4][9][10]



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